Cas no 70631-41-3 (NAPHTHALENE, 7-(BROMOMETHYL)-1-FLUORO-)

NAPHTHALENE, 7-(BROMOMETHYL)-1-FLUORO- 化学的及び物理的性質
名前と識別子
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- NAPHTHALENE, 7-(BROMOMETHYL)-1-FLUORO-
- 2-Bromomethyl-7-fluoro-naphthalene
- 7-Bromomethyl-1-fluoro-naphthalene
- 70631-41-3
- 2-(Bromomethyl)-8-fluoronaphthalene
- 7-(bromomethyl)-1-fluoronaphthalene
-
- MDL: MFCD18410638
- インチ: InChI=1S/C11H8BrF/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2
- InChIKey: MJQGSFBZQHOEAA-UHFFFAOYSA-N
計算された属性
- 精确分子量: 237.97934Da
- 同位素质量: 237.97934Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 0Ų
NAPHTHALENE, 7-(BROMOMETHYL)-1-FLUORO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1127519-1g |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 1g |
$1545 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127519-500mg |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 500mg |
$825 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127519-1g |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 1g |
$1545 | 2025-02-25 | |
eNovation Chemicals LLC | Y1127519-5g |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 5g |
$5465 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127519-500mg |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 500mg |
$825 | 2025-02-20 | |
eNovation Chemicals LLC | Y1127519-5g |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 5g |
$5465 | 2025-02-20 | |
eNovation Chemicals LLC | Y1127519-5g |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 5g |
$5465 | 2025-02-25 | |
Alichem | A219000488-1g |
2-(Bromomethyl)-8-fluoronaphthalene |
70631-41-3 | 98% | 1g |
$1701.85 | 2023-09-01 | |
Alichem | A219000488-500mg |
2-(Bromomethyl)-8-fluoronaphthalene |
70631-41-3 | 98% | 500mg |
$999.60 | 2023-09-01 | |
eNovation Chemicals LLC | Y1127519-1g |
7-Bromomethyl-1-fluoro-naphthalene |
70631-41-3 | 95% | 1g |
$1545 | 2025-02-20 |
NAPHTHALENE, 7-(BROMOMETHYL)-1-FLUORO- 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
NAPHTHALENE, 7-(BROMOMETHYL)-1-FLUORO-に関する追加情報
Introduction to Naphthalene, 7-(Bromomethyl)-1-Fluoro- (CAS No: 70631-41-3)
Naphthalene, 7-(Bromomethyl)-1-Fluoro- (CAS No: 70631-41-3) is a fluorinated naphthalene derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the development of various chemical entities. The presence of both a bromomethyl group and a fluoro substituent makes it particularly valuable for constructing complex molecular architectures.
The bromomethyl group at the 7-position of the naphthalene ring introduces a reactive site that is highly conducive to further functionalization. This reactivity has been exploited in numerous synthetic pathways, enabling the creation of more intricate molecules. On the other hand, the fluoro substituent at the 1-position imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. This combination of functional groups makes Naphthalene, 7-(Bromomethyl)-1-Fluoro- an intriguing candidate for drug discovery and material science applications.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The introduction of fluorine atoms into drug molecules often leads to increased binding affinity and reduced susceptibility to degradation. Naphthalene, 7-(Bromomethyl)-1-Fluoro-, with its inherent fluorine content, aligns well with this trend. Its potential as a building block in medicinal chemistry has been explored in several cutting-edge research studies.
One notable application of this compound is in the synthesis of bioactive molecules targeting neurological disorders. Researchers have leveraged its structural framework to develop novel compounds that exhibit promising pharmacological properties. The bromomethyl group facilitates the introduction of amine or thiol functionalities, allowing for the formation of disulfide bonds or amide linkages that are crucial for biological activity. These modifications have led to the discovery of potential therapeutic agents with enhanced efficacy and selectivity.
The fluoro substituent at the 1-position of Naphthalene, 7-(Bromomethyl)-1-Fluoro- also plays a critical role in modulating the electronic properties of the molecule. Fluorine's ability to descreen adjacent hydrogens and influence electron density has been harnessed to improve binding interactions with biological targets. This property has been particularly useful in designing small-molecule inhibitors that disrupt key enzymatic pathways involved in diseases such as cancer and inflammation.
Recent advancements in computational chemistry have further enhanced our understanding of how Naphthalene, 7-(Bromomethyl)-1-Fluoro- behaves in various chemical environments. Molecular modeling studies have revealed insights into its interactions with enzymes and receptors, providing valuable guidance for rational drug design. These computational approaches have complemented experimental efforts, enabling researchers to predict and optimize the properties of derived compounds more efficiently.
The synthetic utility of Naphthalene, 7-(Bromomethyl)-1-Fluoro-, particularly its reactivity towards nucleophiles, has also been explored in polymer chemistry. The bromomethyl group serves as a handle for introducing side chains or cross-linking agents, facilitating the creation of novel polymers with tailored properties. These materials have potential applications in coatings, adhesives, and advanced materials science.
Moreover, the compound's versatility extends to its role as a precursor in agrochemical research. By functionalizing its core structure, scientists have developed novel compounds that exhibit herbicidal or pesticidal activity. The unique combination of bromomethyl and fluoro substituents allows for precise tuning of biological activity, making it an attractive scaffold for developing environmentally friendly agrochemicals.
In conclusion, Naphthalene, 7-(Bromomethyl)-1-Fluoro- (CAS No: 70631-41-3) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthetic applications, while its fluorinated nature enhances its suitability for pharmaceutical development. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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